molecular formula C10H14N2O2 B1381027 3-Amino-2-(propan-2-yloxy)benzamide CAS No. 1369902-96-4

3-Amino-2-(propan-2-yloxy)benzamide

Cat. No.: B1381027
CAS No.: 1369902-96-4
M. Wt: 194.23 g/mol
InChI Key: ZQISOOWYQTXIBP-UHFFFAOYSA-N
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Description

3-Amino-2-(propan-2-yloxy)benzamide: is an organic compound with the molecular formula C10H14N2O2 It is characterized by the presence of an amino group, a propan-2-yloxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(propan-2-yloxy)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid.

    Esterification: The hydroxyl group of 2-hydroxybenzoic acid is esterified with isopropyl alcohol in the presence of an acid catalyst to form 2-(propan-2-yloxy)benzoic acid.

    Amidation: The ester is then converted to the corresponding amide by reacting with ammonia or an amine under suitable conditions to yield 2-(propan-2-yloxy)benzamide.

    Nitration and Reduction: The benzamide is nitrated to introduce a nitro group at the 3-position, followed by reduction to convert the nitro group to an amino group, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-2-(propan-2-yloxy)benzamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups within the molecule.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dimethylformamide or dichloromethane, and catalysts.

Major Products Formed:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzamides or related derivatives.

Scientific Research Applications

Chemistry: 3-Amino-2-(propan-2-yloxy)benzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.

Medicine: this compound has potential applications in medicinal chemistry. It can be explored for its pharmacological properties, including its ability to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzamide moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    3-Amino-2-(methoxy)benzamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    3-Amino-2-(ethoxy)benzamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

    3-Amino-2-(butoxy)benzamide: Similar structure but with a butoxy group instead of a propan-2-yloxy group.

Uniqueness: 3-Amino-2-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and interactions with biological targets

Properties

IUPAC Name

3-amino-2-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,11H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQISOOWYQTXIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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